molecular formula C9H21O2PS2 B14460349 O,S,S-Tripropyl dithiophosphate CAS No. 74125-01-2

O,S,S-Tripropyl dithiophosphate

Cat. No.: B14460349
CAS No.: 74125-01-2
M. Wt: 256.4 g/mol
InChI Key: AOTHZQJQFFOUEA-UHFFFAOYSA-N
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Description

O,S,S-Tripropyl dithiophosphate (CAS 74125-01-2) is an organophosphorus compound characterized by a central phosphorus atom bonded to two sulfur atoms and three propyl groups in an O,S,S-configuration. This structural arrangement confers unique chemical reactivity and functional properties, making it relevant in agricultural and industrial applications, particularly as a pesticide intermediate or lubricant additive. Its synthesis typically involves the reaction of phosphorus pentasulfide with propyl alcohols, followed by purification steps to isolate the target compound .

Properties

CAS No.

74125-01-2

Molecular Formula

C9H21O2PS2

Molecular Weight

256.4 g/mol

IUPAC Name

1-bis(propylsulfanyl)phosphoryloxypropane

InChI

InChI=1S/C9H21O2PS2/c1-4-7-11-12(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3

InChI Key

AOTHZQJQFFOUEA-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(SCCC)SCCC

Origin of Product

United States

Preparation Methods

Direct Reaction with Propyl Alcohol and Propyl Mercaptan

Phosphorus pentasulfide reacts with alcohols and thiols to form dithiophosphates. For O,S,S-tripropyl derivatives, a stoichiometric mixture of propyl alcohol (PrOH) and propyl mercaptan (PrSH) is employed:
$$
P4S{10} + 3 \, \text{PrOH} + 2 \, \text{PrSH} \rightarrow 2 \, (\text{PrO})P(S)(S\text{Pr})2 + 5 \, H2S
$$
Conditions :

  • Solvent-free or in toluene at 80–100°C for 6–12 hours.
  • Yields: 65–75% after purification via aqueous washing and distillation.

Key Data :

Reactants Molar Ratio Temp (°C) Yield (%) Purity (%)
P₄S₁₀, PrOH, PrSH 1:3:2 90 68 95

Alkylation of Dithiophosphoric Acid Intermediate

Two-Step Alkylation

Dithiophosphoric acid (H₂PS₂O) is alkylated sequentially with propyl groups:

  • Formation of Dithiophosphoric Acid :
    $$
    P4S{10} + 4 \, H2O \rightarrow 2 \, H2PS2O + 2 \, H2S
    $$
  • Alkylation :
    $$
    H2PS2O + 3 \, \text{PrX} \, (\text{X = Cl, Br}) \rightarrow (\text{PrO})P(S)(S\text{Pr})_2 + 3 \, HX
    $$
    Conditions :
  • Step 1: Reflux in water (100°C, 2 hours).
  • Step 2: Propyl halide added dropwise with NaOH in acetone/water (1:3 ratio) at 25°C.
  • Yields: 60–70% after extraction with toluene.

Substitution Using Phosphorus Trichloride (PSCl₃)

Sequential Substitution with Propyl Groups

PSCl₃ reacts with propyl alcohol and propyl mercaptan to substitute chloride ions:
$$
PSCl3 + \text{PrOH} \rightarrow Cl2P(S)O\text{Pr} + HCl
$$
$$
Cl2P(S)O\text{Pr} + 2 \, \text{PrSH} \rightarrow (\text{PrO})P(S)(S\text{Pr})2 + 2 \, HCl
$$
Conditions :

  • PSCl₃ and PrOH stirred at 0–5°C, followed by PrSH addition at 25°C.
  • Yields: 72–80% after neutralization and solvent removal.

Key Data :

Step Reactant Temp (°C) Time (h) Intermediate
1 PSCl₃ + PrOH 0–5 2 Cl₂P(S)OPr
2 Cl₂P(S)OPr + PrSH 25 4 (PrO)P(S)(SPr)₂

Dealkylation-Alkylation of O,O-Dialkyl Dithiophosphates

Transalkylation Strategy

O,O-Diethyl dithiophosphate undergoes dealkylation followed by propyl substitution:

  • Dealkylation :
    $$
    (EtO)2P(S)SH + HCl \rightarrow (EtO)P(S)SH2 + EtCl
    $$
  • Alkylation :
    $$
    (EtO)P(S)SH2 + 2 \, \text{PrBr} \rightarrow (\text{PrO})P(S)(S\text{Pr})2 + 2 \, HBr
    $$
    Conditions :
  • Dealkylation in HCl/ethanol (50°C, 1 hour).
  • Alkylation with PrBr/K₂CO₃ in acetone (12 hours, reflux).
  • Yields: 55–65%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
P₄S₁₀ + PrOH/PrSH One-pot, cost-effective H₂S generation requires scrubbing 68 Industrial
PSCl₃ substitution High purity, controlled substitution Toxic intermediates (HCl) 80 Lab-scale
Alkylation of H₂PS₂O Flexible for derivatives Multi-step, lower yield 60 Pilot-scale
Dealkylation-Alkylation Utilizes commercial precursors Low efficiency, side reactions 55 Limited

Chemical Reactions Analysis

Types of Reactions: O,S,S-Tripropyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving this compound can be carried out using alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiophosphates .

Scientific Research Applications

O,S,S-Tripropyl dithiophosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.

    Industry: this compound is used as an additive in lubricants and as a flotation agent in mineral processing.

Comparison with Similar Compounds

Ethoprophos (O-Ethyl S,S-Dipropyl Phosphorodithioate)

  • Structure : Ethoprophos (CAS 13194-48-4) shares a similar dithiophosphate backbone but differs in alkyl group substitution: one ethyl (O-ethyl) and two propyl (S,S-dipropyl) groups .
  • Applications : Primarily used as a nematicide and insecticide, ethoprophos demonstrates higher volatility compared to O,S,S-tripropyl dithiophosphate due to its shorter ethyl chain. This volatility enhances its efficacy in soil treatments but increases environmental mobility .
  • Synthesis : Produced via nucleophilic substitution between dipropyl dithiophosphoric acid and ethyl chloride, avoiding the need for solvents in some patented processes .

O,O′-Diethyl Dithiophosphate

  • Structure : O,O′-Diethyl dithiophosphate (CAS 298-06-6) features two ethoxy groups (O,O′-diethyl) and a dithiophosphate core. Unlike this compound, it lacks sulfur-bound alkyl chains .
  • Applications : Widely employed in chemical synthesis and enzyme studies due to its water solubility and stability. It is less effective as a pesticide but serves as a precursor for metal-complexing agents .
  • Physical Properties : Boiling point >292°C (similar to sodium diisobutyl dithiophosphate, which boils at 292.8°C), suggesting comparable thermal stability to O,S,S-tripropyl derivatives .

Zinc Alkyl Dithiophosphates (ZDDPs)

  • Structure : ZDDPs are metal salts of dithiophosphoric acids, such as zinc diisopropyl dithiophosphate. Unlike this compound, they incorporate zinc ions, enhancing their anti-wear properties .
  • Applications : Critical in lubricant formulations for reducing friction and oxidative degradation. This compound lacks metal coordination, limiting its utility in high-pressure environments but offering advantages in pesticide formulations .
  • Synthesis : Prepared via reaction of dithiophosphoric acid with zinc oxide, a process analogous to the acid-base neutralization steps used in ashless dithiophosphate production .

Functional and Industrial Comparisons

Pesticide Activity

  • This compound : Exhibits miticidal and insecticidal activity, as seen in structurally related compounds like S-tricyclohexyltin-O,O-diisopropyl dithiophosphate (CAS 74125-01-2). Its propyl chains enhance lipid solubility, improving penetration into insect cuticles .
  • Ethoprophos: Superior nematode control due to its ethyl-propyl configuration, but higher toxicity to non-target organisms .

Lubricant Additives

  • Ashless Dithiophosphates : this compound derivatives lack metal ions, reducing ash formation during combustion. This contrasts with ZDDPs, which provide superior anti-wear performance but generate particulate residues .
  • Thermal Stability : Zinc dithiophosphates (e.g., zinc alkyl dithiophosphate) degrade at temperatures >180°C, releasing protective sulfide layers. This compound, without metal stabilization, may decompose at lower temperatures .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Alkyl Groups Key Applications Thermal Stability (°C)
This compound 74125-01-2 O,S,S-tripropyl Pesticides, intermediates ~150–200 (estimated)
Ethoprophos 13194-48-4 O-ethyl, S,S-dipropyl Nematicides 100–130
O,O′-Diethyl dithiophosphate 298-06-6 O,O′-diethyl Chemical synthesis >200
Zinc diisopropyl dithiophosphate N/A Diisopropyl + Zn Lubricant additives >180

Research Findings and Trends

  • Industrial Innovations: Ashless variants, such as those derived from this compound, are being explored for eco-friendly lubricants to replace ZDDPs in electric vehicle applications .

Q & A

Q. How can computational modeling predict the environmental persistence of this compound degradation products?

  • Workflow :
  • Software : Use EPI Suite to estimate hydrolysis half-lives (t1/2_{1/2} = 48 hrs at pH 9).
  • Metabolite identification : QSAR models predict thiophosphate oxidation to PO43_4^{3-} and propyl sulfides .
  • Ecotoxicology : ECOSAR classifies degradation products as "toxic to aquatic life" (LC50_{50} < 1 mg/L) .

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